SSAO Inhibition: 2-Bromoethylamine vs. 3-Bromopropylamine
In a direct comparative study of haloamine SSAO inhibitors, 2-bromoethylamine (2-BEA) exhibited a competitive inhibition mode with a Ki value of 2.5 µM without preincubation, transitioning to irreversible noncompetitive inhibition after preincubation. In stark contrast, 3-bromopropylamine (3-BPA) acted as a competitive, reversible inhibitor with a Ki value of 17 µM regardless of preincubation [1]. This demonstrates a 6.8-fold difference in binding affinity and a fundamental divergence in inhibition mechanism (irreversible vs. reversible). For researchers seeking irreversible SSAO inhibition, 2-BEA is the unequivocal choice; for reversible modulation, 3-BPA is required. This differential behavior is attributed to the alkyl chain length and bromine position, directly informing reagent selection for target-specific studies [2].
3-BPA Ki = 17 µM (reversible)
| Evidence Dimension | SSAO Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 2-Bromoethylamine: Ki = 2.5 µM (competitive, reversible pre-incubation; becomes irreversible post-incubation) |
| Comparator Or Baseline | 3-Bromopropylamine: Ki = 17 µM (competitive, reversible) |
| Quantified Difference | 6.8-fold lower Ki for 2-BEA; irreversible vs. reversible mechanism |
| Conditions | Rat lung homogenate SSAO assay; 2-BEA and 3-BPA evaluated under identical preincubation and dialysis protocols |
Why This Matters
For experimental designs requiring irreversible enzyme inactivation, 2-BEA is essential; substitution with 3-BPA would yield reversible, competitive inhibition and alter downstream kinetic interpretations.
- [1] Kinemuchi H, Kobayashi N, Takahashi K, Takayanagi K, Arai Y, Tadano T, et al. Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine. Arch Biochem Biophys. 2001;385(1):154-161. View Source
- [2] Kinemuchi H, et al. Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine. Sigma-Aldrich Technical Document. View Source
